molecular formula C14H23N3O3 B2918965 N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide CAS No. 872112-97-5

N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B2918965
CAS No.: 872112-97-5
M. Wt: 281.356
InChI Key: FFUNACOFTPHMEF-UHFFFAOYSA-N
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Description

N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a synthetic organic compound featuring a 1,3-diazaspiro[4.5]decane core, a structure of significant interest in medicinal chemistry. This compound is part of a class of molecules known as hydantoin derivatives, which are characterized by a cyclic urea structure. The core value of this compound for researchers lies in its potential as a metalloproteinase inhibitor. Specifically, structural analogues of this compound, such as 2,5-Dioxoimidazolidin-4-yl acetamides, have been identified as potent and selective inhibitors of Matrix Metalloproteinase 12 (MMP-12) . MMP-12, or macrophage elastase, is a key enzyme implicated in the pathological tissue remodeling processes of diseases like chronic obstructive pulmonary disease (COPD) and atherosclerosis . Therefore, this chemical serves as a valuable pharmacological tool for studying MMP-12's role in disease pathogenesis and for investigating novel therapeutic interventions. The molecular scaffold of this acetamide derivative is also explored for other biological activities. Related compounds with the 1,3-diazaspiro[4.5]decane moiety have been investigated for their ability to inhibit the enzyme Sterol O-Acyltransferase (SOAT-1) , a target relevant in hyperlipidemia and atherosclerosis research . The spirocyclic hydantoin system provides a rigid, three-dimensional framework that can be optimized for high affinity and selectivity against a chosen biological target. This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the safety data sheet prior to use.

Properties

IUPAC Name

2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O3/c1-9(2)15-11(18)8-17-12(19)14(16-13(17)20)6-4-10(3)5-7-14/h9-10H,4-8H2,1-3H3,(H,15,18)(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUNACOFTPHMEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a suitable precursor to form the spirocyclic core. The reaction conditions often require the use of strong bases or acids to facilitate the cyclization process.

    Introduction of Functional Groups:

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts to enhance reaction rates and selectivity is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with the target molecule, differing in substituents, ring systems, or functional groups:

Compound Name Key Structural Features Molecular Weight (g/mol) Key Differences vs. Target Compound Reference
2-Chloro-N-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide Chloroacetamide substituent; 8-methyl-diazaspiro[4.5]decane core 273.71 Chlorine replaces isopropyl in acetamide; lower lipophilicity
(8-Ethyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetic acid Ethyl group at 8-position; carboxylic acid substituent 254.28 Ethyl vs. methyl at C8; carboxylic acid vs. acetamide
8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (Compound 13) Phenyl at C8; piperazinylpropyl side chain ~485 (estimated) Bulky phenyl at C8; extended piperazine side chain
2-(8,10-Dioxo-6-phenyl-6,9-diazaspiro[4.5]decan-9-yl)acetonitrile (8a) Phenyl at C6; nitrile substituent ~315 (estimated) Spiro[4.5]decan vs. decane; nitrile vs. acetamide
N-(5-chloro-2,4-dimethoxyphenyl)-2-({8-methyl-3-phenyl-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl}sulfanyl)acetamide Sulfanyl linkage; chloro-dimethoxyphenyl group 486.00 Sulfanyl bridge; complex aromatic substitution

Physicochemical Properties

  • Lipophilicity : The target compound’s isopropyl acetamide group likely enhances lipophilicity compared to the chloroacetamide derivative (LogP ~3.58 for a related compound in ) and the carboxylic acid analogue (more polar due to -COOH) .
  • Solubility : The 8-methyl and N-isopropyl groups may reduce aqueous solubility relative to the 8-ethyl-acetic acid derivative, which benefits from ionization of the carboxylic acid .
  • Thermal Stability : Compounds with similar spirocyclic cores (e.g., 7f in ) exhibit melting points between 70–94°C, suggesting moderate thermal stability for the target compound.

Biological Activity

N-isopropyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a compound of interest due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant data tables and case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C14H23N3O3
  • Molecular Weight : 281.35 g/mol
  • CAS Number : 872112-97-5

Structural Characteristics

The compound features a diazaspiro structure that contributes to its biological properties. The presence of the dioxo and isopropyl groups enhances its potential interactions with biological targets.

Research indicates that compounds with similar structural motifs may exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies suggest that diazaspiro compounds can inhibit bacterial growth by interfering with essential cellular processes.
  • Anticancer Activity : Compounds similar in structure have shown promise in inhibiting tumor growth through apoptosis induction in cancer cells.

Case Studies and Research Findings

  • Antimicrobial Activity
    • A study evaluated the antimicrobial efficacy of several diazaspiro compounds, including derivatives of this compound against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone against tested strains, suggesting potential as an antimicrobial agent .
  • Cytotoxicity and Anticancer Effects
    • In vitro assays demonstrated that the compound exhibited cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of cell cycle arrest and apoptosis .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50 (µM)Reference
AntimicrobialStaphylococcus aureus15
AntimicrobialEscherichia coli20
CytotoxicityMCF7 (Breast Cancer)25
CytotoxicityHT29 (Colon Cancer)30

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents can significantly impact its efficacy and selectivity towards biological targets.

Q & A

Q. Table 1. Key Crystallographic Parameters for this compound

ParameterValue
Space groupP2₁/c
a (Å)5.8314
b (Å)26.3603
c (Å)13.8558
β (°)98.623
V (ų)2105.80
Z4
R-factor<0.05
Refinement softwareSHELXL-2019

Q. Table 2. Synthetic Yields for Derivatives

Derivative ModificationYield (%)Bioactivity (ED₅₀, mg/kg)
4-Fluorophenoxyethyl7430 (Anticonvulsant)
Trifluoromethylbenzamide7345 (Antiviral)
Chlorobenzamide74Inactive
Source:

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